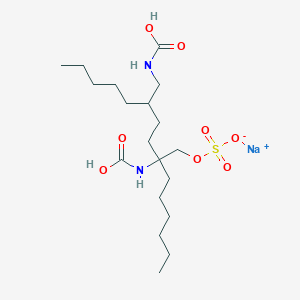
1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate (BHPGS) is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. BHPGS is a sulfated glycerolipid derivative that has been shown to possess anti-inflammatory and anti-tumor properties.
Mécanisme D'action
The mechanism of action of 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate involves the inhibition of various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate has been shown to inhibit the phosphorylation of key proteins involved in these pathways, leading to the downregulation of pro-inflammatory cytokines and the induction of cell cycle arrest and apoptosis.
Effets Biochimiques Et Physiologiques
1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate has been shown to possess anti-inflammatory, anti-tumor, and immunomodulatory properties. In vitro studies have demonstrated that 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate can inhibit the proliferation of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate can reduce tumor growth and decrease the severity of autoimmune symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate is its specificity for certain signaling pathways, making it a potential therapeutic agent for diseases involving these pathways. However, the low yield and high cost of synthesis may limit its use in large-scale experiments.
Orientations Futures
Future research on 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate could focus on its potential use in combination with other therapeutic agents to enhance its efficacy. Additionally, studies on the pharmacokinetics and toxicity of 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate could provide valuable information for its potential use in clinical settings. Finally, the development of more efficient synthesis methods could make 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate more accessible for research purposes.
In conclusion, 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate is a synthetic compound that has shown promise for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of key signaling pathways, leading to anti-inflammatory, anti-tumor, and immunomodulatory effects. However, further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate involves the reaction of heptanol with glycerol and chloroformate in the presence of a base, followed by the sulfation of the resulting product. The final product is purified by column chromatography. The yield of 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate is typically around 20%.
Applications De Recherche Scientifique
1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key transcription factor involved in inflammation. In autoimmune disorder research, 1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate has been shown to suppress the production of autoantibodies and reduce the severity of autoimmune symptoms.
Propriétés
Numéro CAS |
101653-96-7 |
|---|---|
Nom du produit |
1,2-Bis(heptanylcarbamoyl)glycerol 3-sulfate |
Formule moléculaire |
C19H37N2NaO8S |
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
sodium;[2-(carboxyamino)-5-[(carboxyamino)methyl]-2-hexyldecyl] sulfate |
InChI |
InChI=1S/C19H38N2O8S.Na/c1-3-5-7-9-12-19(21-18(24)25,15-29-30(26,27)28)13-11-16(10-8-6-4-2)14-20-17(22)23;/h16,20-21H,3-15H2,1-2H3,(H,22,23)(H,24,25)(H,26,27,28);/q;+1/p-1 |
Clé InChI |
LLEYDEJIRWBRHL-UHFFFAOYSA-M |
SMILES isomérique |
CCCCCCC(CCC(CCCCC)CNC(=O)O)(COS(=O)(=O)[O-])NC(=O)O.[Na+] |
SMILES |
CCCCCCC(CCC(CCCCC)CNC(=O)O)(COS(=O)(=O)[O-])NC(=O)O.[Na+] |
SMILES canonique |
CCCCCCC(CCC(CCCCC)CNC(=O)O)(COS(=O)(=O)[O-])NC(=O)O.[Na+] |
Synonymes |
1,2-bis(heptanylcarbamoyl)glycerol 3-sulfate diC7-dicarbamoyl-GS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




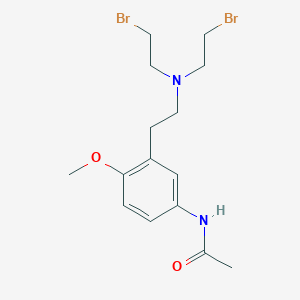


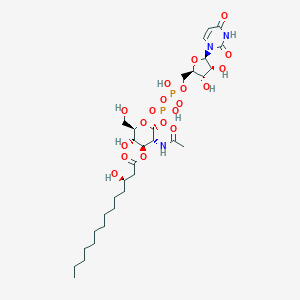
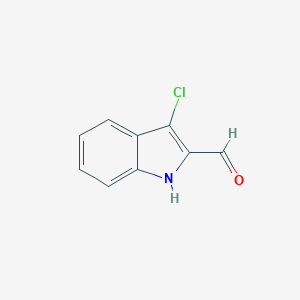
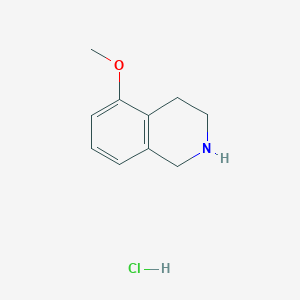
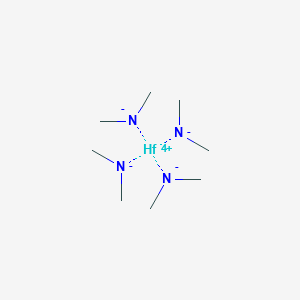
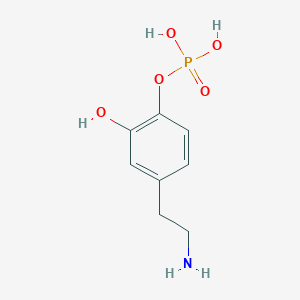
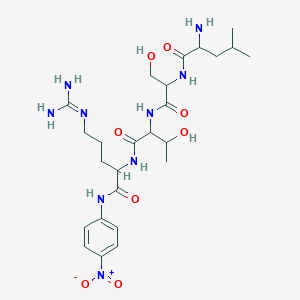
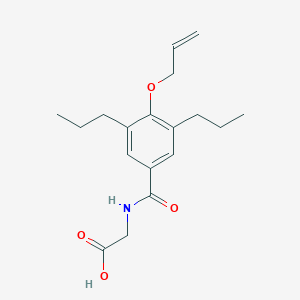
![9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-](/img/structure/B35267.png)
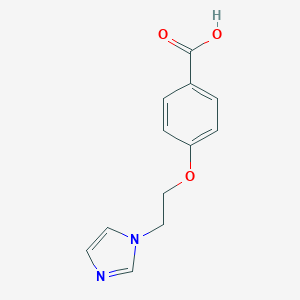
![1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione](/img/structure/B35272.png)